molecular formula C23H24N4O3S B384328 SALOR-INT L433292-1EA

SALOR-INT L433292-1EA

Cat. No.: B384328
M. Wt: 436.5g/mol
InChI Key: GVHYDBKCJRNCLQ-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SALOR-INT L433292-1EA is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L433292-1EA typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, pyridine derivatives, and thiazole precursors. The key steps in the synthesis may involve:

    Condensation Reactions: Formation of the benzylidene moiety through condensation of benzaldehyde derivatives with appropriate amines or hydrazines.

    Cyclization Reactions: Formation of the thiazolo[3,2-b][1,2,4]triazole core through cyclization reactions involving thioamides and hydrazines.

    Substitution Reactions: Introduction of ethoxy and pentyloxy groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L433292-1EA can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.

    Materials Science: It could be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of SALOR-INT L433292-1EA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-[3-ethoxy-4-(butyloxy)benzylidene]-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-5-[3-ethoxy-4-(hexyloxy)benzylidene]-2-(3-pyridinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of SALOR-INT L433292-1EA lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5g/mol

IUPAC Name

(5Z)-5-[(3-ethoxy-4-pentoxyphenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H24N4O3S/c1-3-5-6-12-30-18-10-9-16(13-19(18)29-4-2)14-20-22(28)27-23(31-20)25-21(26-27)17-8-7-11-24-15-17/h7-11,13-15H,3-6,12H2,1-2H3/b20-14-

InChI Key

GVHYDBKCJRNCLQ-ZHZULCJRSA-N

SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OCC

Pictograms

Irritant

Origin of Product

United States

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